molecular formula C22H35NO2 B11695138 (2E)-N-dodecyl-3-(4-methoxyphenyl)prop-2-enamide CAS No. 5466-80-8

(2E)-N-dodecyl-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B11695138
CAS No.: 5466-80-8
M. Wt: 345.5 g/mol
InChI Key: RTRCCWKMYONIMH-OBGWFSINSA-N
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Description

(2E)-N-dodecyl-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by a dodecyl chain attached to the nitrogen atom and a methoxyphenyl group attached to the prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-dodecyl-3-(4-methoxyphenyl)prop-2-enamide typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of pyridine to form 4-methoxycinnamic acid . This intermediate is then converted to its acid chloride using thionyl chloride. The final step involves the reaction of the acid chloride with dodecylamine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-dodecyl-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The double bond in the prop-2-enamide moiety can be reduced to form a single bond.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for the reduction of the double bond.

    Substitution: Various nucleophiles can be used to substitute the methoxy group, depending on the desired product.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of N-dodecyl-3-(4-methoxyphenyl)propionamide.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

(2E)-N-dodecyl-3-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

Mechanism of Action

The exact mechanism of action of (2E)-N-dodecyl-3-(4-methoxyphenyl)prop-2-enamide is not well understood. it is believed to interact with specific molecular targets and pathways in biological systems. The methoxyphenyl group may play a role in binding to target proteins, while the dodecyl chain could influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-dodecyl-3-(4-methoxyphenyl)prop-2-enamide is unique due to the presence of both the dodecyl chain and the methoxyphenyl group. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

5466-80-8

Molecular Formula

C22H35NO2

Molecular Weight

345.5 g/mol

IUPAC Name

(E)-N-dodecyl-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C22H35NO2/c1-3-4-5-6-7-8-9-10-11-12-19-23-22(24)18-15-20-13-16-21(25-2)17-14-20/h13-18H,3-12,19H2,1-2H3,(H,23,24)/b18-15+

InChI Key

RTRCCWKMYONIMH-OBGWFSINSA-N

Isomeric SMILES

CCCCCCCCCCCCNC(=O)/C=C/C1=CC=C(C=C1)OC

Canonical SMILES

CCCCCCCCCCCCNC(=O)C=CC1=CC=C(C=C1)OC

Origin of Product

United States

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